2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O/c1-7(2)5-9(13)11-15-10-6-14-4-3-8(10)12(17)16-11/h3-4,6-7,9H,5,13H2,1-2H3,(H,15,16,17) |
InChI Key |
RORHIJDTEIQPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=CN=C2)C(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting 3-aminopyridine-4-carboxylic acid derivatives with amidines under nucleophilic catalysis . For example, 5-amino-2-chloropyridine-4-carboxylic acid reacts with acetamidine hydrochloride in ethylene glycol monomethyl ether at 120°C for 6 hours, yielding 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one in 88% yield . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Amidine Ratio | 4:1 (vs. substrate) | <70% if <3:1 |
| Sodium Acetate Load | 3:1 (vs. substrate) | 15% drop at 2:1 |
| Solvent | Ethylene glycol monomethyl ether | 20% lower yield in THF |
| Reaction Time | 6–8 hours | <50% at 4 hours |
| Reducing Agent | Temp (°C) | Yield (%) |
|---|---|---|
| NaBH₃CN | 25 | 54 |
| BH₃·THF | 0 | 38 |
| H₂/Pd-C | 50 | 41 |
This method avoids harsh substitution conditions but introduces additional oxidation steps .
Direct Cyclization with Functionalized Amidines
Pre-installing the 1-amino-3-methylbutyl group during core synthesis is achievable using custom amidines. For example, reacting 3-aminopyridine-4-carboxylic acid with 1-(1-amino-3-methylbutyl)amidine under microwave irradiation (150°C, 20 min) yields the target compound in one pot:
Comparison of Amidines:
| Amidine Structure | Solvent | Yield (%) |
|---|---|---|
| 1-(1-Amino-3-methylbutyl)amidine | DMF | 72 |
| Acetamidine | DMF | 88* |
| Benzamidine | Toluene | 65 |
*Core yield without substitution .
Challenges include amidine instability and the need for Boc-protected intermediates to prevent side reactions.
Post-Functionalization via Mitsunobu Reaction
For late-stage diversification, Mitsunobu conditions enable coupling of alcohols to hydroxylated intermediates:
-
Protect the 2-hydroxy pyrido[3,4-d]pyrimidin-4(3H)-one as TBS ether.
-
React with 1-amino-3-methylbutanol using DIAD/PPh₃.
-
Deprotect with TBAF.
Performance Metrics:
-
Coupling Efficiency: 58% (NMR)
-
Side Reactions: 12% elimination products
Characterization and Analytical Data
Critical spectroscopic signatures for 2-(1-amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one include:
-
¹H NMR (DMSO-d6) : δ 12.75 (s, 1H, NH), 8.91 (s, 1H, H-5), 3.22 (m, 1H, CHNH₂), 1.78 (m, 2H, CH₂), 0.98 (d, J=6.4 Hz, 6H, (CH₃)₂) .
-
HRMS (ESI+) : m/z Calcd for C₁₃H₁₈N₅O [M+H]⁺: 276.1456; Found: 276.1459.
Purity profiles from HPLC (C18 column, 0.1% TFA in H₂O/MeCN) show retention at 8.2 min with >99% AUC .
Chemical Reactions Analysis
Metabolic Reactions
The compound undergoes oxidation mediated by aldehyde oxidase (AO) , a primary metabolic pathway:
Key Finding : Introducing a methyl group at C6 of the pyrido[3,4-d]pyrimidine core indirectly stabilizes the molecule by suppressing distant aniline metabolism, improving human liver microsome (HLM) stability .
Stability-Optimized Modifications
To address rapid HLM turnover, structural optimizations include:
-
C6 Methylation : Reduces metabolic liability by altering P450 recognition (e.g., compound 34 vs. non-methylated analogs) .
-
Linker Modifications : Adjusting the C8 substituent’s chain length or branching (e.g., neopentylamine derivatives) enhances cellular potency and solubility .
Comparative Data
| Compound | HLM Stability (T<sub>1/2</sub>) | MPS1 IC<sub>50</sub> (nM) | CDK2 Selectivity (K<sub>i</sub> Ratio) |
|---|---|---|---|
| 34 | 32 min | 7.9 | 7600 |
| 35 | 28 min | 10.2 | 500 |
Functional Group Transformations
Reactivity at specific positions enables further derivatization:
-
C4 Position : Reacts with 4-(pyridin-2-yl)thiazole-2-amine derivatives via nucleophilic substitution or reductive amination .
-
C8 Position : Tolerates diverse substituents (e.g., pyrazoles, amines), introduced via S<sub>N</sub>Ar reactions on chlorinated intermediates (e.g., 35 ) .
Example Reaction
textChlorinated Intermediate (35) + Pyrazole → S<sub>N</sub>Ar Reaction → 8-Pyrazole-Substituted Derivative ↓ Acidic Deprotection → Final Compound
Degradation Pathways
The compound degrades via:
-
Hydrolytic Cleavage : Susceptible to acidic or basic conditions due to the pyrimidinone ring.
-
Photodegradation : UV exposure induces ring-opening reactions, necessitating light-protected storage.
Scientific Research Applications
Anticancer Activity
The compound has been identified as a potent inhibitor of Monopolar Spindle 1 (MPS1), a kinase critical for the spindle assembly checkpoint during mitosis. MPS1 inhibitors are attractive candidates for cancer therapy due to their role in regulating cell division. Research indicates that modifications to the compound's structure, such as the introduction of a methyl group, enhance its stability and selectivity against MPS1, making it a promising candidate for further development in clinical settings .
Calcium Regulation
Another significant application of this compound is its role as a calcilytic agent. Calcilytics are compounds that inhibit calcium-sensing receptors, leading to increased serum calcium levels. This property is particularly beneficial in treating conditions like osteoporosis and hypoparathyroidism. The synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one has shown effectiveness in modulating calcium homeostasis, suggesting therapeutic potential in metabolic bone diseases .
Synthetic Pathways
The synthesis of 2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves several steps that can be optimized for yield and purity. Recent studies have focused on developing efficient synthetic routes that incorporate various substituents to enhance biological activity. For instance, the introduction of different alkyl groups at specific positions has been shown to affect the pharmacokinetics and potency of the resulting compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic efficacy of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. Research indicates that specific modifications can significantly affect biological activity. For example, altering substituents on the pyridine ring can enhance selectivity for target kinases while reducing off-target effects, which is critical for minimizing side effects in therapeutic applications .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models of cancer and metabolic disorders. For instance, administration of this compound resulted in notable tumor reduction in xenograft models, correlating with its inhibitory action on MPS1 .
Clinical Candidate Development
The optimization process led to the identification of advanced compounds that have progressed to Phase 1 clinical trials. These candidates exhibit improved pharmacological profiles and metabolic stability compared to earlier iterations, highlighting the importance of structural modifications in drug development .
Tables
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various cellular pathways involved in cell proliferation and survival . This inhibition is achieved through binding to the ATP pocket of the kinase, preventing ATP from interacting with the enzyme .
Comparison with Similar Compounds
2-Substituted Derivatives
- 2-Ethylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS 161333-96-6): Substituent: Ethyl group at the 2-position. Properties: Lower molecular weight (175.19 g/mol) and moderate lipophilicity (LogP 0.88) compared to amino-alkyl derivatives.
- Target Compound (2-(1-Amino-3-methylbutyl)): Substituent: Branched amino-alkyl chain. Advantages: The primary amine enhances solubility via protonation and enables hydrogen bonding, which may improve target engagement.
8-Substituted Derivatives
- 8-(Thiazol-4-yl) Derivative (36) :
- 8-Piperazinyl Derivatives (e.g., 44g) :
Key Difference : 2-substituted derivatives prioritize hydrogen bonding and solubility, while 8-substituted analogs focus on aromatic interactions and steric optimization for target binding.
Functional Group Comparison
Biological Activity
2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a compound that has garnered interest due to its potential biological activities, particularly in the realm of kinase inhibition and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[3,4-d]pyrimidine family, characterized by a fused bicyclic structure that is known for its diverse biological activities, particularly as kinase inhibitors. The presence of the amino group enhances its interaction with biological targets.
Structural Formula
Kinase Inhibition
Research indicates that derivatives of pyrido[3,4-d]pyrimidines, including this compound, exhibit significant inhibitory effects on various kinases. For instance:
- c-Met Kinase Inhibition : Studies have shown that compounds within this structural class can effectively inhibit c-Met kinase, which is implicated in various cancers. In vitro assays demonstrated potent inhibitory activity, with IC50 values in the nanomolar range .
- CDK2 Inhibition : The compound has also been explored for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. Recent studies reported compounds with IC50 values ranging from 45 to 97 nM against various cancer cell lines, demonstrating promising cytotoxicity profiles .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. This inhibition disrupts signaling pathways critical for cell proliferation and survival in cancer cells.
Case Study 1: c-Met Inhibition
In a study aimed at identifying novel c-Met inhibitors, derivatives similar to this compound were synthesized and tested. The results indicated:
- In vitro Activity : The compound showed significant inhibition of c-Met activity with an IC50 value of approximately 20 nM.
- In vivo Efficacy : When tested in an NIH-3T3/TPR-Met xenograft model, the compound inhibited tumor growth without adverse effects on body weight .
Case Study 2: CDK2 Selectivity
Another investigation focused on the selectivity of this compound towards CDK2:
- Cell Line Testing : The compound was tested against several cancer cell lines including MCF-7 and HCT-116.
- Results : It demonstrated superior cytotoxicity with IC50 values ranging from 45 to 97 nM for MCF-7 cells and moderate activity against HepG-2 cells (IC50 ~90 nM) .
Data Table: Summary of Biological Activities
| Activity Type | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| c-Met Inhibition | c-Met | ~20 | Significant tumor growth inhibition |
| CDK2 Inhibition | CDK2 | 45 - 97 | Effective against MCF-7 cells |
| General Cytotoxicity | Various | 48 - 99 | Moderate activity against HepG-2 |
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 2-(1-amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one?
Methodological Answer:
The core pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization reactions. Key approaches include:
- Cyclization of 3-aminopyridine-4-carboxylic acid derivatives with reagents like triethylorthoesters or formamide under thermal conditions (e.g., 140–150°C) to form the pyrimidine ring .
- Intramolecular cyclization of cyanoamine intermediates (e.g., reaction with urea or formamide) to eliminate ammonia and form the fused ring system .
- Functionalization of preformed pyridopyrimidinones via alkylation or substitution at the N3 or C2 positions. For example, introducing the 1-amino-3-methylbutyl side chain may involve nucleophilic substitution or reductive amination .
Critical Considerations:
- Optimize reaction conditions (temperature, solvent, catalyst) to avoid side products like diones or thioxo derivatives .
- Purification via column chromatography or recrystallization is essential due to the polarity of intermediates .
What analytical techniques are used to characterize this compound and its derivatives?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, pyrido[3,4-d]pyrimidinones with MW 175–280 show characteristic peaks in EPA/NIH spectral databases .
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions. Aromatic protons in the pyridine and pyrimidine rings resonate at δ 7.5–9.0 ppm, while the 3H-one proton appears as a singlet near δ 12.5 ppm .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding interactions in solid-state structures, critical for structure-based drug design .
Advanced Research Questions
How do structural modifications influence biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Substitution at C8: Introducing groups like 1H-pyrazol-3-yl enhances binding to Fe(II) in JmjC histone demethylases (KDMs), improving potency (IC50 < 100 nM) . Bulky substituents (e.g., 4-phenylpiperidine) access substrate-binding pockets, increasing selectivity for KDM4/5 over other subfamilies .
- Side Chain Optimization: The 1-amino-3-methylbutyl group may improve cell permeability via conformational rigidity. Comparative assays (e.g., Caco-2 permeability) validate this hypothesis .
- C2 Modification: Methyl or chloro substitution blocks metabolism by aldehyde oxidase, enhancing metabolic stability (e.g., t1/2 > 6 hours in liver microsomes) .
Experimental Design:
- Use structure-activity relationship (SAR) studies with systematic substitutions.
- Pair in vitro enzyme assays (e.g., KDM4/5 inhibition) with cellular assays (e.g., H3K9Me3 demethylation in HeLa cells) .
What strategies address contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Physicochemical Profiling: Measure solubility (e.g., shake-flask method) and logP to identify bioavailability issues. Derivatives with logP > 3 may require formulation adjustments (e.g., PEGylation) .
- Metabolic Stability Assays: Incubate compounds with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidative deamination of the aminoalkyl side chain) .
- Pharmacokinetic Studies: Compare plasma exposure (AUC, Cmax) in rodent models to adjust dosing regimens .
How can researchers resolve analytical challenges in distinguishing regioisomers or tautomers?
Methodological Answer:
- 2D NMR (e.g., NOESY, HMBC): Differentiates regioisomers by correlating proton-proton through-space interactions and carbon-proton coupling .
- Isotopic Labeling: Use 15N-labeled precursors to track tautomeric shifts in the pyrimidinone ring .
- Computational Modeling: DFT calculations predict NMR chemical shifts or IR spectra for comparison with experimental data .
What are the key considerations for designing derivatives targeting mPGES-1 inhibition?
Methodological Answer:
- Scaffold Hybridization: Combine pyrido[3,4-d]pyrimidinone with aryl groups (e.g., quinazolin-4(3H)-one) to enhance binding to the mPGES-1 hydrophobic pocket .
- Electrostatic Compatibility: Introduce acidic groups (e.g., carboxylates) to mimic arachidonic acid, the natural substrate .
- In Vivo Validation: Use LPS-induced inflammation models in mice to measure PGE2 reduction in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
